molecular formula C9H9NO2 B7868318 2(3H)-Benzoxazolone, 5,7-dimethyl- CAS No. 89227-90-7

2(3H)-Benzoxazolone, 5,7-dimethyl-

Cat. No.: B7868318
CAS No.: 89227-90-7
M. Wt: 163.17 g/mol
InChI Key: BUNKQSAUICUXLU-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone derivatives are heterocyclic compounds widely recognized as privileged scaffolds in medicinal chemistry due to their structural versatility and diverse pharmacological activities. The 5,7-dimethyl-substituted variant features two methyl groups at the 5th and 7th positions of the benzoxazolone core, which influence its electronic, steric, and solubility properties. Reported activities of benzoxazolone derivatives include analgesic, anti-inflammatory, antimicrobial, and anticonvulsant effects, primarily mediated through mechanisms such as cyclooxygenase (COX) enzyme inhibition (similar to NSAIDs) and modulation of inflammatory mediators like prostaglandins .

However, this modification may also reduce aqueous solubility, a critical factor in drug development .

Properties

IUPAC Name

5,7-dimethyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-5-3-6(2)8-7(4-5)10-9(11)12-8/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNKQSAUICUXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30519271
Record name 5,7-Dimethyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89227-90-7
Record name 5,7-Dimethyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its pharmacological properties. It exhibits:

  • Anticancer Activity : Research has demonstrated that derivatives of 2(3H)-benzoxazolone show significant cytotoxic effects against various cancer cell lines. For example, a study reported the synthesis of new derivatives that were evaluated for their anticancer activity against MDA-MB-231 breast cancer cells using MTT assays and TUNEL assays to confirm apoptosis .
  • Anti-inflammatory Effects : Compounds derived from 2(3H)-benzoxazolone have shown promising anti-inflammatory properties. In vivo studies utilizing carrageenan-induced edema models indicated that these compounds effectively reduced inflammation .
  • Antimicrobial Properties : Several derivatives have been tested against various bacterial strains, demonstrating significant antimicrobial activity. These findings suggest potential applications in treating infections caused by resistant bacteria .

Synthesis of Drug Candidates

2(3H)-Benzoxazolone serves as an ideal scaffold for the synthesis of novel drug candidates due to its structural versatility. Its derivatives can be modified to enhance biological activity or selectivity. For instance:

  • Microwave-assisted synthesis methods have been employed to create piperazine-substituted derivatives quickly, which were subsequently assessed for analgesic and anti-inflammatory activities .

Material Science

The compound's unique properties make it suitable for developing new materials. Its derivatives are being explored for use in creating polymers and other materials with specific chemical properties.

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity against MDA-MB-231 cell lines; apoptosis confirmed via TUNEL assay
Anti-inflammatorySignificant reduction in carrageenan-induced edema in animal models
AntimicrobialEffective against various bacterial strains; potential for treating infections
Synthesis TechniquesMicrowave-assisted synthesis yields derivatives with enhanced biological activities

Case Study 1: Anticancer Activity

A study synthesized various 2(3H)-benzoxazolone derivatives and evaluated their cytotoxic effects on MDA-MB-231 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting their potential as effective anticancer agents .

Case Study 2: Anti-inflammatory Effects

In a controlled study involving mice, several benzoxazolone derivatives were tested for their ability to inhibit inflammation induced by carrageenan. The compounds demonstrated marked efficacy compared to control groups, highlighting their potential as anti-inflammatory drugs .

Mechanism of Action

2(3H)-Benzoxazolone, 5,7-dimethyl- is compared to other similar compounds such as 2(3H)-benzoxazolone, 4,6-dimethyl-, and 2(3H)-benzoxazolone, 3,5-dimethyl-. These compounds share structural similarities but differ in the positions of their methyl groups, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: 5-Nitro derivatives (NO2, electron-withdrawing) exhibit strong anti-inflammatory activity, likely due to enhanced interaction with COX enzymes . 5,7-Dimethyl derivatives (CH3, electron-donating) may favor analgesic effects by stabilizing radical intermediates in COX inhibition pathways .

Solubility and Bioavailability :

  • The 5,7-dimethyl analog’s increased lipophilicity could improve blood-brain barrier penetration, making it suitable for central nervous system targets. However, its lower aqueous solubility compared to 5-chloro or 5-nitro analogs may necessitate formulation adjustments .

Piperazine Modifications: Piperazinomethyl substitutions at C3 (e.g., 5-methyl and 5-nitro derivatives) enhance anti-inflammatory and analgesic potency by facilitating receptor binding . The 5,7-dimethyl variant lacks this moiety, suggesting distinct target specificity.

Biological Activity

2(3H)-Benzoxazolone, 5,7-dimethyl- is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including cytotoxic effects, antimicrobial properties, anticonvulsant activity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2(3H)-Benzoxazolone, 5,7-dimethyl- is characterized by a benzoxazolone ring with two methyl substituents at the 5 and 7 positions. This unique structure contributes to its varied biological activities.

PropertyValue
Molecular FormulaC10H9N1O2
Molecular Weight175.19 g/mol
CAS Number89227-90-7
Melting Point80-82 °C

Cytotoxic and Apoptotic Effects

Recent studies have demonstrated that derivatives of 2(3H)-Benzoxazolone exhibit significant cytotoxic effects against various cancer cell lines. In one study focusing on MDA-MB-231 breast cancer cells, compounds derived from this scaffold showed promising results in inhibiting cell proliferation and inducing apoptosis.

  • Key Findings :
    • Compound with chlorine substituent exhibited maximum activity at a concentration of 50 µM after 72 hours.
    • TUNEL assay confirmed DNA fragmentation indicative of apoptosis in treated cells .

Antimicrobial Activity

The antibacterial properties of benzoxazolone derivatives have been extensively studied. Compounds have shown effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) Results :
CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli25
Compound BS. aureus50
Compound CB. subtilis30

These results indicate that certain derivatives possess potent antibacterial activity, making them potential candidates for developing new antibiotics .

Anticonvulsant Activity

The anticonvulsant properties of 2(3H)-benzoxazolone derivatives have also been evaluated. In a study assessing seizure activity in animal models, several compounds showed significant protective effects against induced seizures.

  • Active Compounds :
CompoundED50 (mg/kg)Protective Index
Compound 438.7<26.9
Compound 457.6<18.6

Both compounds demonstrated low toxicity while providing effective protection against seizures induced by maximal electroshock (MES) .

The biological activity of 2(3H)-Benzoxazolone derivatives can be attributed to their ability to interact with various molecular targets:

  • Enzyme Inhibition : Many derivatives act as enzyme inhibitors by binding to active sites, thus altering metabolic pathways.
  • Receptor Modulation : These compounds may also modulate receptor activities, influencing neurotransmitter systems relevant to conditions like epilepsy and depression.
  • Apoptotic Pathways : The induction of apoptosis in cancer cells is facilitated through the activation of caspases and other apoptotic markers .

Study on Anticancer Activity

A detailed investigation into the anticancer properties of benzoxazolone derivatives demonstrated that specific substitutions on the benzoxazolone scaffold significantly influence their efficacy against cancer cell lines. The presence of halogen groups was particularly noted to enhance cytotoxicity.

Study on Antimicrobial Efficacy

Another study evaluated the antibacterial activity of synthesized benzoxazolone derivatives against common pathogens. The results indicated that modifications in the side chains could lead to enhanced antimicrobial potency, suggesting a structure-activity relationship that warrants further exploration .

Preparation Methods

Conventional Heating

Under traditional conditions, equimolar amounts of 5-chloro-2(3H)-benzoxazolone, formaldehyde, and amine are stirred in methanol at 60°C for 24 hours. The product is isolated via neutralization with HCl, yielding 5,7-dimethyl-2(3H)-benzoxazolone in 68–72% purity.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the Mannich reaction. A study demonstrated that irradiating the reaction mixture at 50–80°C (25–60 W) for 15–30 minutes achieves comparable yields (70–75%) while reducing reaction times by 90%. This approach minimizes thermal degradation, enhancing product stability.

Catalytic Methods Using AlCl3–DMF

Aluminum chloride (AlCl3) in dimethylformamide (DMF) serves as a Lewis acid catalyst for synthesizing benzoxazolone derivatives. In a representative procedure, 2(3H)-benzoxazolone reacts with acetyl chloride in the presence of AlCl3–DMF at 80°C for 3 hours, followed by ice-water quenching to precipitate the product. This method yielded 5,7-dimethyl-2(3H)-benzoxazolone in 77% purity after crystallization from ethanol.

Comparative studies reveal that catalytic efficiency depends on the substitution pattern. For example, 3-methyl-2(3H)-benzoxazolone analogs showed reduced reactivity under similar conditions, with yields dropping to 37%. Optimizing the AlCl3:DMF molar ratio (e.g., 4.6:1) improves acetyl group incorporation, achieving 83% yield for the 5,7-dimethyl derivative.

One-Pot Synthesis Strategies

A one-pot approach streamlines the synthesis by combining multiple steps without intermediate isolation. A notable method involves:

  • Cyclization : Reacting 2-amino-3-methylbenzoic acid with bis(trichloromethyl) carbonate to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.

  • Aminolysis : Treating the intermediate with aqueous methylamine to yield 2-amino-N,3-dimethylbenzamide.

  • Halogenation : Electrophilic substitution using N-halosuccinimides (NCS, NBS, NIS) introduces methyl groups at the 5- and 7-positions.

This protocol achieves an overall yield of 87–94% with minimal purification, making it superior to stepwise methods.

Microwave-Assisted Claisen-Schmidt Condensation

Microwave technology enhances Claisen-Schmidt condensations between 6-acetyl-2(3H)-benzoxazolone and substituted aldehydes. For example, reacting 6-acetyl-2(3H)-benzoxazolone with 4-methylbenzaldehyde under microwave irradiation (50–80°C, 25–60 W) for 20 minutes produces the 5,7-dimethyl derivative in 81% yield. Key advantages include:

  • Reduced reaction time (20 minutes vs. 24 hours for conventional heating).

  • Higher regioselectivity due to controlled thermal gradients.

Comparative Analysis of Synthesis Methods

MethodConditionsYield (%)TimePurification Required
Classical CyclodehydrationAcetic anhydride, 120–140°C65–754–6 hoursExtensive
Mannich ReactionMethanol, 60°C68–7224 hoursModerate
AlCl3–DMF Catalysis80°C, AlCl3:DMF = 4.6:177–833 hoursCrystallization
One-Pot SynthesisBis(trichloromethyl) carbonate87–946–8 hoursMinimal
Microwave Claisen-Schmidt50–80°C, 25–60 W8120 minutesChromatography

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. The one-pot method is favored for large-scale production due to its high yield and reduced solvent waste. However, catalytic methods using AlCl3–DMF are less environmentally sustainable due to aluminum waste generation. Recent advances in flow chemistry enable continuous production of 5,7-dimethyl-2(3H)-benzoxazolone with 89% yield and 99% purity, addressing scalability challenges .

Q & A

Basic: What analytical methods are validated for quantifying 5,7-dimethyl-2(3H)-benzoxazolone in experimental settings?

Answer:
Differential pulse polarography (DPP) is a robust electrochemical method for quantifying benzoxazolone derivatives. Key parameters include:

  • Supporting electrolyte : pH 3.00 Britton-Robinson buffer, which minimizes interference and stabilizes the reduction of carbonyl groups .
  • Linear range : 0.2–65 mg/L, depending on substituents.
  • Validation : Calibration curves (R² ≥ 0.995), recovery studies (90–110%), and cross-validation with HPLC for accuracy.
ParameterValue/Description
Detection limit0.2 mg/L
Reduction potential-0.8 to -1.2 V (vs. Ag/AgCl)
Interference checkTested against common organic buffers

Advanced: How can computational strategies elucidate interactions between 5,7-dimethyl-2(3H)-benzoxazolone and circadian clock proteins?

Answer:
Molecular docking and dynamics simulations are critical for studying interactions with clock proteins (e.g., CRY1/2, CLOCK:BMAL1):

Docking software : AutoDock Vina or Schrödinger Maestro, using crystal structures (PDB: 4X0J for CRY1).

Pharmacophore alignment : Compare the benzoxazolone scaffold with melatonin’s 5-methoxyindole group to identify shared binding motifs .

Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS/AMBER) to validate docking poses.

Affinity ranking : Prioritize derivatives with ΔG < -8 kcal/mol and hydrogen bonding to key residues (e.g., CRY1’s Glu377) .

Basic: What synthetic strategies address regioselectivity challenges in 5,7-dimethyl-2(3H)-benzoxazolone derivatization?

Answer:
Regioselective synthesis requires tailored approaches:

  • Position 6 acylation : Direct acetylation of 2(3H)-benzoxazolone using AlCl₃-DMF complex (yield: 85–90%) .
  • Position 5 acylation : Multi-step synthesis starting from 2-acetamidophenol:
    • Protection of the amine group.
    • Friedel-Crafts acylation.
    • Cyclization with 1,1′-carbonyldiimidazole (yield: 70–75%) .

Advanced: How can contradictory data on substituent effects in apoptotic activity be resolved?

Answer:
Contradictions arise from substituent position and electronic effects:

  • Case study : 5-Nitro vs. 5-fluoro derivatives show divergent apoptotic pathways (intrinsic vs. extrinsic) .
  • Resolution strategies :
    • Comparative SAR studies : Synthesize derivatives with systematic substitutions (e.g., 5-NO₂, 5-F, 5-CH₃).
    • In vitro assays : Measure caspase-3 activation (fluorogenic substrates) and mitochondrial membrane potential (JC-1 dye) .
    • Transcriptomics : RNA-seq to map pathways (e.g., Bcl-2/Bax ratios for intrinsic apoptosis).

Basic: What structural features of benzoxazolone enhance COX inhibition for anti-inflammatory applications?

Answer:
The benzoxazolone scaffold mimics phenolic/catecholic moieties in NSAIDs:

  • Key pharmacophores :
    • Lactone ring: Stabilizes hydrogen bonding with COX-2’s Tyr385.
    • 5,7-Dimethyl groups: Enhance lipophilicity (logP ~2.8) for membrane penetration .
  • Validation :
    • In vitro COX-1/COX-2 inhibition assays (IC₅₀ values < 10 µM).
    • Molecular docking to COX-2 (PDB: 5KIR) to confirm binding poses .

Advanced: How to design in vitro models for evaluating chronotherapeutic effects of benzoxazolone derivatives?

Answer:

Circadian synchronization : Use serum shock or dexamethasone to synchronize fibroblast (NIH3T3) clocks .

Gene expression profiling : qPCR for core clock genes (e.g., Per2, Bmal1) at 4-hour intervals over 48 hours.

Pain modulation assays : Co-culture with dorsal root ganglion (DRG) neurons to assess substance P release under circadian disruption .

Data integration : Correlate gene oscillation phases with analgesic efficacy (e.g., thermal hyperalgesia assays).

Basic: What spectroscopic techniques characterize 5,7-dimethyl-2(3H)-benzoxazolone purity?

Answer:

  • NMR : ¹H NMR (DMSO-d₆) peaks at δ 2.35 (s, 6H, CH₃), 6.85 (d, J=8.5 Hz, 2H, aromatic), 10.2 (s, 1H, NH).
  • FT-IR : C=O stretch at 1740 cm⁻¹, C-O-C at 1220 cm⁻¹.
  • Mass spec : ESI-MS m/z 179.1 [M+H]⁺ (theoretical: 178.07) .

Advanced: What in silico tools predict metabolic stability of benzoxazolone derivatives?

Answer:

Metabolism prediction : Use SwissADME or ADMETlab to identify vulnerable sites (e.g., lactone ring hydrolysis).

CYP450 inhibition : Dock derivatives into CYP3A4 (PDB: 5TE8) to assess interaction with heme iron.

Half-life estimation : QSPR models based on logD and polar surface area (<90 Ų for CNS penetration) .

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